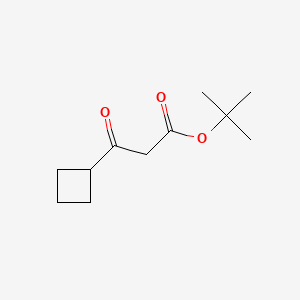

tert-butyl 3-cyclobutyl-3-oxopropanoate

Description

tert-Butyl 3-cyclobutyl-3-oxopropanoate is a β-keto ester characterized by a cyclobutyl substituent at the β-position and a tert-butyl ester group. This compound belongs to a class of β-keto esters widely utilized in organic synthesis, particularly as intermediates for cyclization reactions, pharmaceutical precursors, and ligand frameworks. The tert-butyl group confers steric bulk, enhancing stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl) . The cyclobutyl moiety introduces unique steric and electronic properties, influencing reactivity and selectivity in chemical transformations.

Properties

IUPAC Name |

tert-butyl 3-cyclobutyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-11(2,3)14-10(13)7-9(12)8-5-4-6-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQNBUFJNDTMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501258504 | |

| Record name | 1,1-Dimethylethyl β-oxocyclobutanepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134302-09-3 | |

| Record name | 1,1-Dimethylethyl β-oxocyclobutanepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134302-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl β-oxocyclobutanepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl 3-cyclobutyl-3-oxopropanoate involves a multi-step process. One common method includes the reaction of 5-cyclopropylcarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dione with tert-butanol in the presence of dry toluene. The mixture is stirred and heated at 80°C for 4 hours. After cooling, the mixture is washed with water, dried with anhydrous sodium sulfate, treated with decolorizing charcoal, and filtered. The filtrate is then evaporated to dryness, and the residue is distilled to yield tert-butyl 3-cyclopropyl-3-oxopropanoate as a clear oil.

Chemical Reactions Analysis

Tert-butyl 3-cyclobutyl-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-cyclobutyl-3-oxopropanoate is primarily used in medicinal chemistry for the development of inhibitors targeting the KRAS G12C protein, which is implicated in various cancers. Additionally, it is used in the synthesis of complex bioactive molecules, including potential therapeutic agents for treating diseases such as cancer and autoimmune disorders.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclobutyl-3-oxopropanoate involves its interaction with specific molecular targets, such as the KRAS G12C protein. By binding to this protein, the compound inhibits its activity, thereby disrupting the signaling pathways that promote cancer cell growth and survival.

Comparison with Similar Compounds

Table 1: Structural Comparison of β-Keto Esters

| Compound Name | Ester Group | β-Substituent | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| tert-Butyl 3-cyclobutyl-3-oxopropanoate* | tert-butyl | Cyclobutyl | - | C₁₁H₁₈O₃ | ~198.3 (estimated) |

| tert-Butyl 3-oxo-3-phenylpropanoate | tert-butyl | Phenyl | 54441-66-6 | C₁₃H₁₆O₃ | 220.3 |

| Ethyl 3-cyclobutyl-3-oxopropanoate | Ethyl | Cyclobutyl | 6274-12-0 | C₉H₁₄O₃ | 170.2 |

| Ethyl 3-(3-nitrophenyl)-3-oxopropanoate | Ethyl | 3-Nitrophenyl | 52119-38-7 | C₁₁H₁₁NO₅ | 237.2 |

*Estimated values based on analogs .

Key Observations:

- Ester Group Impact : The tert-butyl group enhances hydrolytic stability compared to ethyl esters, making it preferable for reactions requiring prolonged storage or acidic/basic conditions .

- β-Substituent Effects :

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | This compound* | tert-Butyl 3-oxo-3-phenylpropanoate | Ethyl 3-cyclobutyl-3-oxopropanoate |

|---|---|---|---|

| Boiling Point (°C) | ~250–280 (est.) | 295–300 | 180–190 |

| Solubility in Water | Low | Very low | Moderate |

| Stability | High (tert-butyl ester) | High | Moderate (ethyl ester) |

*Estimated based on tert-butyl ester analogs .

Key Observations:

- The tert-butyl group reduces water solubility but improves thermal stability.

- Cyclobutyl derivatives may exhibit higher volatility than aromatic analogs due to reduced π-π interactions .

Biological Activity

Tert-butyl 3-cyclobutyl-3-oxopropanoate is a compound that has garnered attention in biochemical research due to its potential interactions with various biological systems. This article delves into its biological activity, focusing on its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound exhibits significant biochemical properties that influence its interactions with enzymes and proteins. The compound can act as both a substrate and an inhibitor in enzymatic reactions, affecting the activity of enzymes such as esterases and oxidoreductases. Key interactions include:

- Covalent Bonding : The compound may form stable covalent bonds with active sites of enzymes.

- Hydrogen Bonding : It can engage in hydrogen bonding with various biomolecules.

- Hydrophobic Interactions : The hydrophobic nature of the tert-butyl group enhances its binding affinity to lipid membranes and hydrophobic pockets in proteins.

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling Modulation : It can alter signaling pathways by interacting with receptors or signaling proteins, thereby affecting cellular responses.

- Gene Expression Changes : this compound may modify the expression of genes involved in metabolic pathways, leading to changes in metabolite production.

- Metabolic Impact : It has been shown to affect cellular metabolism by modulating key metabolic enzymes.

The molecular mechanism involves binding interactions with biomolecules that can either inhibit or activate enzymatic functions. This is achieved through:

- Active Site Binding : The compound binds to the active sites of enzymes, leading to conformational changes that affect enzymatic activity.

- Allosteric Regulation : It may also bind to allosteric sites, influencing enzyme function without directly competing with substrate binding.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are crucial for understanding its long-term effects on cellular functions. Over time, the compound may degrade into other products that could exhibit different biological activities. Long-term studies indicate that while initial effects can be significant, they may diminish as the compound degrades.

Chemical Reactions Analysis

The compound undergoes various chemical reactions, including:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of ketone to carboxylic acids | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |

| Reduction | Reduction of ketone to secondary alcohols | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) |

| Substitution | Nucleophilic substitution reactions | Amines or alcohols under basic or acidic conditions |

The major products formed from these reactions include carboxylic acids from oxidation, secondary alcohols from reduction, and amides or esters from substitution reactions.

Scientific Research Applications

This compound has several applications across different fields:

- Chemistry : Used as an intermediate in organic synthesis and as a building block for more complex molecules.

- Biology : Investigated for potential biological activities and interactions with biomolecules.

- Medicine : Explored for therapeutic properties and as a precursor for drug development.

- Industry : Utilized in producing specialty chemicals and materials.

Case Studies

Recent studies have highlighted the compound's potential in various applications:

- Enzymatic Activity Modulation : In vitro studies demonstrated that this compound could significantly inhibit specific esterases, suggesting potential use in developing enzyme inhibitors for therapeutic purposes.

- Impact on Cancer Cells : Research indicated that this compound could induce apoptosis in specific cancer cell lines through modulation of signaling pathways involved in cell survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.